molecular formula C12H18BrN3O2 B1443359 tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate CAS No. 877399-37-6

tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate

Cat. No.: B1443359
CAS No.: 877399-37-6
M. Wt: 316.19 g/mol
InChI Key: BHYQYLDHRJZEDD-UHFFFAOYSA-N
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Description

tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a key building block for the synthesis of more complex, biologically active molecules. The compound features two critical moieties: a Boc-protected azetidine and a 4-bromopyrazole. The azetidine ring is a valuable saturated heterocycle used as a scaffold to improve the physicochemical and pharmacokinetic properties of drug candidates, often serving as a spacer or a conformationally restricted amine isostere [https://doi.org/10.1016/j.bmcl.2017.12.017]. The 4-bromo substituent on the pyrazole ring provides a highly useful handle for further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, allowing researchers to introduce a wide array of aryl, heteroaryl, or amine groups [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00496]. This bifunctional nature makes it a crucial precursor in the exploration of protein kinase inhibitors, where the pyrazole core is a common motif that can engage in key hydrogen-bonding interactions within the ATP-binding site of various kinases. Consequently, this intermediate is employed in the development of targeted therapeutics, particularly for oncology and inflammatory diseases, enabling the systematic investigation of structure-activity relationships (SAR) to optimize potency and selectivity. Its utility is further demonstrated in the construction of proteolysis targeting chimeras (PROTACs), where it can be incorporated as part of the linker connecting an E3 ligase ligand to a target protein-binding moiety [https://www.nature.com/articles/s41573-021-00271-9].

Properties

IUPAC Name

tert-butyl 3-[(4-bromopyrazol-1-yl)methyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-9(6-15)7-16-8-10(13)4-14-16/h4,8-9H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYQYLDHRJZEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • N-Boc-azetidin-3-one or N-Boc-azetidin-3-ylidene acetate are common azetidine precursors.
  • 4-bromo-1H-pyrazole serves as the heterocyclic nucleophile.
  • Bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) catalyze the aza-Michael addition.
  • Solvents like acetonitrile or tert-butanol/water mixtures are employed depending on the reaction step.

Aza-Michael Addition Reaction

A key step is the aza-Michael addition of 4-bromo-1H-pyrazole to the azetidin-3-ylidene acetate intermediate:

  • The reaction is catalyzed by DBU in acetonitrile.
  • Reaction times are typically longer (around 16 hours) for pyrazole derivatives compared to aliphatic amines.
  • Yields for the corresponding 3-(pyrazol-1-yl)azetidine derivatives are reported in the range of 73–83%.

This step efficiently installs the 4-bromo-pyrazolylmethyl substituent at the 3-position of the azetidine ring, preserving the Boc protecting group on the nitrogen.

Alternative Cross-Coupling Approaches

  • Suzuki–Miyaura cross-coupling has been used to diversify the bromopyrazole substituent by coupling with boronic acids, enabling further functionalization.
  • Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and bases like potassium phosphate are employed in aqueous organic solvent mixtures at elevated temperatures (80–90 °C).
  • These conditions allow for the transformation of bromopyrazole moieties into various derivatives, although this is more relevant for functional diversification than initial synthesis.

Purification

  • The crude reaction mixtures are typically purified by silica gel column chromatography.
  • Elution gradients often involve ethyl acetate and hexane mixtures.
  • Final products are characterized by NMR spectroscopy (1H, 13C, 15N) and high-resolution mass spectrometry (HRMS).

Representative Data Table of Preparation Conditions

Step Reagents/Conditions Time Yield (%) Notes
Aza-Michael addition 4-bromo-1H-pyrazole, DBU, acetonitrile 16 hours 73–83 Longer reaction time due to pyrazole nucleophile
Suzuki–Miyaura coupling Pd(PPh3)4, K3PO4, water/tert-butanol, 90 °C 16 hours ~85 Used for further functionalization
Purification Silica gel chromatography (EtOAc/Hexane gradient) Essential for product isolation

Research Findings and Notes

  • The aza-Michael addition is a robust and efficient method for attaching heterocyclic amines like 4-bromo-1H-pyrazole to azetidine intermediates, yielding functionalized azetidines with potential for biological activity.
  • Brominated pyrazoles are valuable synthetic intermediates because the bromine atom enables further cross-coupling reactions, expanding the chemical space accessible from this scaffold.
  • The Boc protecting group on the azetidine nitrogen provides stability during synthesis and can be removed under acidic conditions if needed for subsequent transformations.
  • Structural confirmation of the synthesized compounds is typically done by advanced NMR techniques, including NOESY experiments to verify spatial proximity of protons, and HRMS to confirm molecular weight.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling

The bromine atom at the 4-position of the pyrazole ring facilitates palladium-catalyzed cross-coupling reactions. This reaction is pivotal for introducing aryl or heteroaryl groups, enabling structural diversification.

Reaction Conditions Reagents/Catalysts Yield Products
DME/water, 85°C, N₂ atmospherePd(PPh₃)₂Cl₂, Na₂CO₃82–95%Aryl/heteroaryl-substituted derivatives

Example : Coupling with boronic acids under Suzuki–Miyaura conditions generates biaryl or heterobiaryl pyrazole derivatives, critical for drug discovery .

Nucleophilic Substitution

The bromine on the pyrazole serves as a leaving group for nucleophilic displacement, enabling functionalization with amines, thiols, or alkoxides.

Reaction Conditions Nucleophiles Yield Products
DMF, 60–80°CPiperidine, morpholine61–75%Amine-substituted pyrazoles

Example : Reaction with piperidine yields tert-butyl 3-[(4-(piperidin-1-yl)-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate .

Ester Hydrolysis

The tert-butyl ester undergoes acidic hydrolysis to generate the corresponding carboxylic acid or azetidine intermediate.

Reaction Conditions Reagents Yield Products
HCl/dioxane, RT, 6 hours4M HCl in dioxane85–90%Azetidine-1-carboxylic acid

Application : Deprotection of the tert-butyl group enables further functionalization of the azetidine nitrogen .

Aza-Michael Addition

The azetidine ring participates in aza-Michael additions with electron-deficient alkenes or carbonyl compounds.

Reaction Conditions Reagents Yield Products
Acetonitrile, 65°C, 4–16 hoursDBU, α,β-unsaturated esters53–83%Functionalized azetidine adducts

Example : Reaction with methyl acrylate yields tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(methoxycarbonyl)azetidine-1-carboxylate .

Radical Reactions

The C–Br bond in the pyrazole moiety can undergo homolytic cleavage under radical-initiated conditions.

Reaction Conditions Initiators Yield Products
AIBN, toluene, 80°CTributyltin hydride70–78%Dehalogenated pyrazole derivatives

Note : Radical pathways are less common but useful for selective debromination .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate may serve as a lead compound in the development of new pharmaceuticals, particularly in targeting specific biological pathways related to cancer and inflammation. The presence of the pyrazole group is notable for its biological activity, which has been explored in various studies.

Case Study: Anticancer Activity

A study investigated the anticancer properties of pyrazole derivatives, highlighting the potential of compounds similar to this compound in inhibiting tumor growth through modulation of cell signaling pathways. The results indicated that such compounds could induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Organic Synthesis

The compound can act as a versatile intermediate in organic synthesis, particularly for constructing more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions.

Example Reaction: Synthesis of Novel Azetidine Derivatives

Researchers have utilized this compound as a precursor for synthesizing novel azetidine derivatives with enhanced biological activities. This approach demonstrates its utility in generating chemical diversity for screening against biological targets.

Agrochemical Development

Given its structural characteristics, there is potential for this compound to be explored in agrochemical applications, particularly as a pesticide or herbicide. The ability to modify the azetidine ring could lead to compounds with specific modes of action against pests or weeds.

Comparative Analysis Table

Application AreaPotential UsesCurrent Research Status
Medicinal ChemistryAnticancer agents, anti-inflammatory drugsActive research on pyrazole derivatives
Organic SynthesisIntermediate for complex molecule synthesisOngoing studies on reaction pathways
AgrochemicalsPesticides, herbicidesLimited initial studies; potential for exploration

Mechanism of Action

The mechanism of action of tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and azetidine rings. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural Analogues with Azetidine Core

Compound A : tert-Butyl 3-(4-Bromo-1H-pyrazol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
  • Key Differences : Contains an additional 2-methoxy-2-oxoethyl group at position 3.
  • Impact: Increased molecular weight (C₁₄H₂₀BrN₃O₄, ~374.24 g/mol) and polarity due to the ester group.
  • Synthesis : Uses K₃PO₄ and palladium catalysts, similar to the target compound, but requires additional steps for ester introduction .
Compound B : tert-Butyl 3-(Cyanomethyl)-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate
  • Key Differences: Replaces bromine with a pyrrolopyrimidine-cyanomethyl complex.
  • Impact :
    • Higher molecular weight (C₂₅H₃₅N₇O₃Si, ~509.68 g/mol) and complexity.
    • Designed for kinase inhibition (e.g., JAK inhibitors) due to the pyrrolopyrimidine motif .
  • Synthesis : Achieved via DBU-mediated coupling in acetonitrile, yielding 97.6% pure product .

Piperidine-Based Analogues

Compound C : tert-Butyl 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • Key Differences : Substitutes azetidine with a 6-membered piperidine ring and adds a methyl group to the pyrazole.
  • Impact :
    • Increased conformational flexibility (piperidine vs. azetidine).
    • Molecular weight: 344.25 g/mol (C₁₄H₂₂BrN₃O₂) .
  • Applications : Used in drug discovery for targets requiring larger ring systems .

Boronate-Containing Analogues

Compound D : tert-Butyl 3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
  • Key Differences : Replaces bromine with a boronic ester.
  • Impact :
    • Enables Suzuki-Miyaura cross-coupling for biaryl synthesis.
    • Molecular weight: ~391.18 g/mol (C₁₈H₃₀BN₃O₄) .
  • Synthesis : Prepared via Miyaura borylation under palladium catalysis .

Substituent-Driven Reactivity Comparison

Compound Key Substituent Molecular Weight (g/mol) Reactivity/Application
Target Compound 4-Bromo-1H-pyrazol-1-ylmethyl 302.17 Cross-coupling intermediate
Compound A 2-Methoxy-2-oxoethyl 374.24 Nucleophilic additions
Compound B Pyrrolopyrimidine-cyanomethyl 509.68 Kinase inhibition
Compound C Piperidine core + 3-methylpyrazole 344.25 Flexible pharmacophore
Compound D Boronic ester 391.18 Suzuki-Miyaura coupling

Biological Activity

tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities linked to its structural components. With the molecular formula C12H18BrN3O2C_{12}H_{18}BrN_{3}O_{2} and a molecular weight of approximately 316.19 g/mol, this compound features a tert-butyl group, an azetidine ring, and a pyrazole moiety, which are known for their diverse pharmacological properties.

Structural Characteristics

The compound's structure can be broken down into key functional groups:

  • Azetidine Ring : A four-membered nitrogen-containing ring that can influence the compound's biological interactions.
  • Pyrazole Moiety : Known for its role in various biological activities, including anti-inflammatory and anti-cancer properties.
  • Bromo Substitution : The presence of bromine can enhance the lipophilicity and biological activity of the compound.

Table 1: Structural Details

PropertyValue
Molecular FormulaC12H18BrN3O2
Molecular Weight316.19 g/mol
CAS Number877399-34-3
Purity≥ 97%

Potential Biological Activities

  • Antitumor Activity : Pyrazole derivatives have been widely studied for their ability to inhibit key cancer-related pathways. For instance, compounds similar to this one have shown efficacy against BRAF(V600E) mutations, which are prevalent in melanoma .
  • Anti-inflammatory Properties : The brominated pyrazole derivatives have demonstrated anti-inflammatory effects by inhibiting nitric oxide production and other inflammatory markers . This suggests that our compound could possess similar properties.
  • Antimicrobial Effects : Pyrazole derivatives have been explored for their antimicrobial activities against various pathogens. The structural similarities with known antimicrobial agents indicate that this compound may exhibit such effects .

Case Studies and Related Research

A study on pyrazole derivatives highlighted their ability to act as inhibitors of various kinases involved in cancer progression. For example, certain pyrazole compounds were shown to inhibit Aurora-A kinase, which is crucial for cell division and proliferation in cancer cells .

Another research focused on the synthesis of pyrazole carboxamide derivatives demonstrated significant antifungal activity against several pathogenic fungi, suggesting that modifications in the pyrazole structure can lead to enhanced bioactivity .

Synthesis and Applications

The synthesis of This compound likely involves multi-step organic reactions. It is primarily used as a building block in the synthesis of other organic compounds, particularly in drug discovery .

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
1Formation of Azetidine RingAzetidine precursor
2Bromination of PyrazoleBrominating agent
3CarboxylationCarbon dioxide or carboxylic acid

Q & A

Q. What are the common synthetic routes for tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via aza-Michael addition or palladium-catalyzed cross-coupling . For example, azetidine derivatives can be functionalized by reacting 4-bromo-1H-pyrazole with a pre-synthesized azetidine intermediate. In one protocol, the azetidine ring is first protected with a tert-butyloxycarbonyl (Boc) group, followed by alkylation or coupling reactions to introduce the pyrazole moiety. A key step involves using K₃PO₄ as a base and Pd catalysts to facilitate Suzuki-Miyaura coupling for bromine substitution (e.g., with boronic acids) . Solvent systems like dioxane or dichloromethane are common, and purification is achieved via flash chromatography (cyclohexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Used to confirm regiochemistry of the pyrazole ring and azetidine substitution patterns. For instance, the 4-bromo substituent on pyrazole appears as a singlet (~7.7 ppm in CDCl₃), while the Boc group’s tert-butyl protons resonate as a singlet at ~1.4 ppm .
  • IR Spectroscopy : Identifies carbonyl stretches (Boc group at ~1680–1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • Mass Spectrometry (EI/HRMS) : Validates molecular weight (e.g., [M]+ at m/z 349/351 for bromine isotope patterns) .

Q. How is the Boc protecting group strategically employed in synthesis?

  • Methodological Answer : The Boc group serves dual roles:
  • Steric Protection : Shields the azetidine nitrogen during reactive steps (e.g., alkylation).
  • Facilitating Purification : Enhances solubility in organic solvents, simplifying chromatographic separation. Deprotection is achieved under acidic conditions (e.g., TFA in DCM), regenerating the free amine for further functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping signals) are addressed by:
  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon connectivity to distinguish azetidine and pyrazole protons .
  • X-ray Crystallography : Provides unambiguous confirmation of regiochemistry and stereochemistry. Programs like SHELXL refine crystal structures, resolving ambiguities in bond lengths/angles .
  • Computational Modeling : DFT calculations predict chemical shifts, aiding in peak assignment .

Q. What challenges arise in stereochemical control during azetidine functionalization?

  • Methodological Answer : Azetidine’s small ring strain and conformational flexibility complicate stereoselective substitution. Strategies include:
  • Chiral Auxiliaries : Use of enantiopure Boc-protected intermediates to direct coupling reactions.
  • Catalytic Asymmetric Synthesis : Pd catalysts with chiral ligands (e.g., BINAP) for Suzuki-Miyaura coupling .
  • Temperature Control : Low temperatures (0–5°C) minimize epimerization during alkylation .

Q. How does the 4-bromo substituent influence reactivity in medicinal chemistry applications?

  • Methodological Answer : The bromine atom serves as a versatile handle for late-stage diversification:
  • Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies.
  • Nucleophilic Substitution : Replaced with amines or thiols to modulate pharmacokinetic properties (e.g., solubility) .
  • Photoaffinity Labeling : Bromine can be substituted with photoactive groups (e.g., diazirines) for target identification in drug discovery .

Q. What computational tools predict the compound’s hydrogen-bonding interactions in supramolecular assemblies?

  • Methodological Answer :
  • Graph Set Analysis : Maps hydrogen-bonding patterns (e.g., Etter’s rules) to predict crystal packing and co-crystal formation .
  • Molecular Dynamics (MD) Simulations : Models solvent interactions (e.g., in DMSO/water mixtures) to assess stability of azetidine-pyrazole conformers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate

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